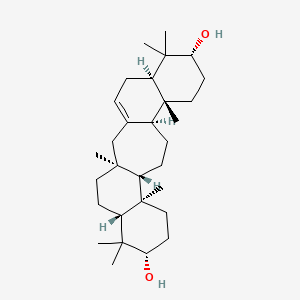
Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole: is a compound that belongs to the class of iridium(III) complexes. These complexes are known for their luminescent properties and are often used in various applications, including organic light-emitting diodes (OLEDs) and other photonic devices .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ir(fppz)2(dfbdp) typically involves the reaction of iridium precursors with ligands such as 3-trifluoromethyl-5-(2-pyridyl)pyrazole. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the process may require heating under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Ir(fppz)2(dfbdp) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Ir(fppz)2(dfbdp) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can also alter the electronic structure of the compound, affecting its photophysical characteristics.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of various ligands like phosphines or amines under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can result in lower oxidation state species .
科学研究应用
Chemistry: In chemistry, Ir(fppz)2(dfbdp) is used as a luminescent probe for studying various chemical processes. Its unique photophysical properties make it suitable for applications in sensing and imaging .
Biology: In biological research, this compound can be used for bioimaging and as a marker for tracking cellular processes. Its luminescent properties allow for high-resolution imaging of biological samples .
Industry: In the industrial sector, this compound is used in the development of OLEDs and other photonic devices.
作用机制
The mechanism by which Ir(fppz)2(dfbdp) exerts its effects is primarily through its interaction with light. When exposed to light, the compound undergoes electronic transitions that result in the emission of light. This process involves the excitation of electrons to higher energy states, followed by their relaxation back to the ground state, releasing energy in the form of light .
Molecular Targets and Pathways: The molecular targets of Ir(fppz)2(dfbdp) include various cellular components in biological systems. The pathways involved in its action are related to its ability to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .
相似化合物的比较
Ir(ppy)3 (Tris(2-phenylpyridine)iridium): Known for its use in OLEDs due to its high luminescence efficiency.
Ir(btp)2(acac) (Bis(2-(2’-benzothienyl)pyridinato-N,C3’)iridium(acetylacetonate)): Another iridium complex used in photonic applications.
Ir(dFppy)2(pic) (Bis(2-(2,4-difluorophenyl)pyridinato-N,C2’)iridium(pic)): Used in OLEDs and other luminescent applications.
Uniqueness: Ir(fppz)2(dfbdp) is unique due to its specific ligand structure, which imparts distinct photophysical properties. The presence of trifluoromethyl and pyridyl groups in the ligands enhances its stability and luminescence efficiency compared to other iridium complexes .
属性
CAS 编号 |
1234694-06-4 |
|---|---|
分子式 |
C9H15N3O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



